Oxyphysodic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

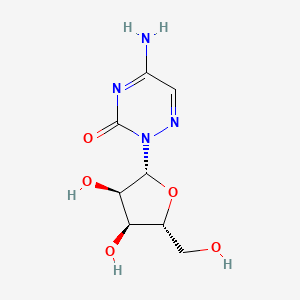

3-Hydroxyphysodic acid is a carbonyl compound.

Applications De Recherche Scientifique

Ethnopharmacological Uses and Therapeutic Applications

Alpinia oxyphylla, associated with Oxyphysodic acid, is used as an important traditional medicine for enhancing cognitive performance and treating a range of diseases. It is known for warming the kidney, securing essence, arresting polyuria, warming the spleen, and stopping diarrhea and saliva. Pharmacological studies support its traditional uses, particularly in the nervous, urinary, and gastrointestinal systems, with evidence from animal models supporting its neuroprotective, essence-securing, urination-reducing, and anti-carcinogenic effects. However, these studies are pre-clinical, and further clinical trials are needed (Zhang et al., 2018).

Role of Uric Acid in Semen

While not directly related to this compound, research on uric acid, a well-recognized constituent in semen, demonstrates its significant role in maintaining and enhancing sperm motility, viability, and morphology, thus protecting sperm function and fertilizing ability. High levels of uric acid, however, may reduce the activity of vital enzymes in spermatozoa. Further clinical research is needed to fully explore this role (Banihani, 2018).

Inflammation and Oxidative Stress in Psychiatry

The review discusses the trend in medical research regarding inflammation and oxidative stress. It highlights the relationship between these factors and psychiatric disorders. The paper also discusses the therapeutic implications derived from studies, suggesting that mitigation of lipid peroxidation could be addressed with specific treatments (Arango, 2018).

Oxytocin and its Prosocial Effects

Although oxytocin differs from this compound, the systematic review of its effects is notable. The research highlights its role in social behaviors and discusses its potential therapeutic applications, especially in conditions characterized by anxiety and aberrations in social function (Macdonald & Macdonald, 2010).

Antagonistic Interactions of Certain Chemicals

This research reviews the antagonistic interactions when sodium hypochlorite, chlorhexidine, EDTA, and citric acid are used together during endodontic treatment. The study is significant for understanding the chemical interactions and potential effects on treatment outcomes (Rossi‐Fedele et al., 2012).

Oxaliplatin-Induced Peripheral Neuropathy

The review focuses on oxaliplatin, a chemotherapeutic agent, and its association with peripheral neuropathy. It examines risk and prognostic factors associated with the development and severity of this condition, highlighting the need for further investigation into potential prevention and treatment strategies (Pulvers & Marx, 2017).

Xantine Oxidase Inhibitors and Gout Disease

The review assesses the XO inhibitory capacities of natural compounds and extracts, suggesting that these could be potential new inhibitors for the treatment of gout disease. It emphasizes the need for intensive research to find new, effective, and safer XO inhibitors (Orhan & Deniz, 2020).

Propriétés

Numéro CAS |

53899-46-0 |

|---|---|

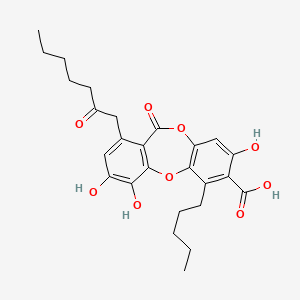

Formule moléculaire |

C26H30O9 |

Poids moléculaire |

486.5 g/mol |

Nom IUPAC |

3,9,10-trihydroxy-6-oxo-7-(2-oxoheptyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |

InChI |

InChI=1S/C26H30O9/c1-3-5-7-9-15(27)11-14-12-18(29)22(30)24-20(14)26(33)34-19-13-17(28)21(25(31)32)16(23(19)35-24)10-8-6-4-2/h12-13,28-30H,3-11H2,1-2H3,(H,31,32) |

Clé InChI |

BQHHNAPTXQOPBW-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=CC2=C1OC3=C(C(=CC(=C3O)O)CC(=O)CCCCC)C(=O)O2)O)C(=O)O |

SMILES canonique |

CCCCCC1=C(C(=CC2=C1OC3=C(C(=CC(=C3O)O)CC(=O)CCCCC)C(=O)O2)O)C(=O)O |

| 53899-46-0 | |

Synonymes |

oxyphysodic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.